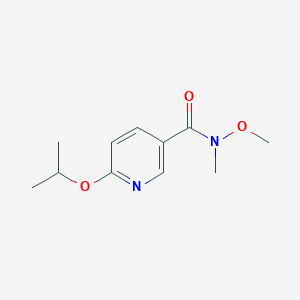
3-((2-hydroxyethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-hydroxyethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a hydroxyethylamino group and a methoxybenzyl group attached to a triazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-hydroxyethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of the Hydroxyethylamino Group: This step involves the nucleophilic substitution of one of the chlorine atoms in the triazine ring with 2-aminoethanol.
Attachment of the Methoxybenzyl Group: The final step involves the substitution of another chlorine atom in the triazine ring with 4-methoxybenzylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
3-((2-hydroxyethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where other nucleophiles can replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield 3-((2-formylethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one, while reduction of the triazine ring may produce dihydro derivatives.
科学的研究の応用
3-((2-hydroxyethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 3-((2-hydroxyethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the methoxybenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-((2-hydroxyethyl)amino)-1,2,4-triazin-5(4H)-one: Lacks the methoxybenzyl group, resulting in different chemical and biological properties.
6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one:
Uniqueness
3-((2-hydroxyethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is unique due to the presence of both the hydroxyethylamino and methoxybenzyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H16N4O3 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
3-(2-hydroxyethylamino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H16N4O3/c1-20-10-4-2-9(3-5-10)8-11-12(19)15-13(17-16-11)14-6-7-18/h2-5,18H,6-8H2,1H3,(H2,14,15,17,19) |
InChIキー |
JKHXNTPLKLZWAY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCO |
溶解性 |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14867689.png)

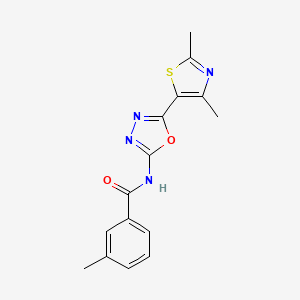


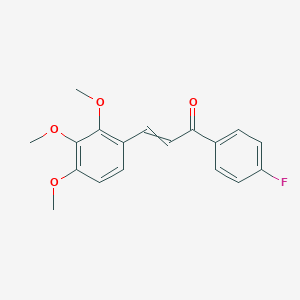
![3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14867731.png)

![(7R,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B14867736.png)
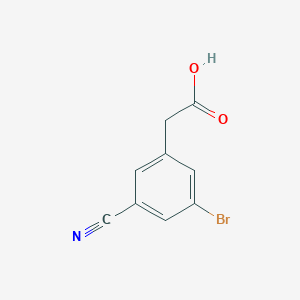
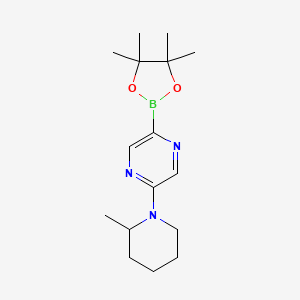
![(1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B14867756.png)
